molecular formula C7H15ClO B15344118 3-Chlorobutyl isopropyl ether CAS No. 2703-40-4

3-Chlorobutyl isopropyl ether

Cat. No.: B15344118
CAS No.: 2703-40-4
M. Wt: 150.64 g/mol
InChI Key: BSINTXBUDUXQLI-UHFFFAOYSA-N
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Description

3-Chlorobutyl isopropyl ether, also known as 3-Chloro-1-isopropoxybutane, is an organic compound with the molecular formula C7H15ClO. It is a type of ether, characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

3-Chlorobutyl isopropyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) or potassium hydroxide (KOH). In the case of this compound, the reaction involves the use of 3-chlorobutanol and isopropyl alcohol .

Industrial production methods for ethers often involve the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes .

Chemical Reactions Analysis

3-Chlorobutyl isopropyl ether undergoes various chemical reactions, including:

    Acidic Cleavage: Ethers can be cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction typically proceeds through an S_N2 or S_N1 mechanism, depending on the structure of the ether. .

    Substitution Reactions: The chlorine atom in this compound can be substituted by other nucleophiles, leading to the formation of various derivatives.

Mechanism of Action

The primary mechanism of action for 3-Chlorobutyl isopropyl ether involves its cleavage by strong acids, resulting in the formation of alcohols and alkyl halides. The reaction proceeds through protonation of the ether oxygen, followed by nucleophilic attack on the protonated ether. The specific pathway (S_N2 or S_N1) depends on the structure of the ether and the conditions used .

Comparison with Similar Compounds

3-Chlorobutyl isopropyl ether can be compared to other ethers such as diethyl ether, isopropyl ether, and tert-butyl methyl ether. These compounds share similar properties, such as being relatively stable and unreactive under normal conditions. this compound is unique due to the presence of the chlorine atom, which makes it more reactive in substitution reactions .

Similar Compounds

  • Diethyl ether
  • Isopropyl ether
  • Tert-butyl methyl ether
  • Ethylene glycol dimethyl ether (glyme)

Conclusion

This compound is a versatile compound with various applications in scientific research and industry Its unique reactivity due to the presence of the chlorine atom makes it valuable in organic synthesis and other chemical processes

Properties

CAS No.

2703-40-4

Molecular Formula

C7H15ClO

Molecular Weight

150.64 g/mol

IUPAC Name

3-chloro-1-propan-2-yloxybutane

InChI

InChI=1S/C7H15ClO/c1-6(2)9-5-4-7(3)8/h6-7H,4-5H2,1-3H3

InChI Key

BSINTXBUDUXQLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCC(C)Cl

Origin of Product

United States

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